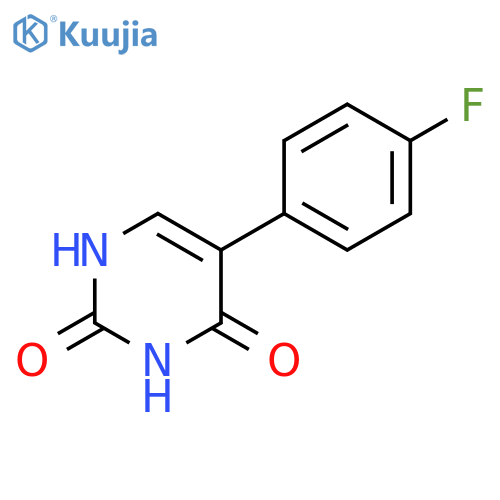

Cas no 893737-16-1 (2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-)

893737-16-1 structure

商品名:2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-

CAS番号:893737-16-1

MF:C10H7FN2O2

メガワット:206.173185586929

MDL:MFCD18074212

CID:5235468

2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-

-

- MDL: MFCD18074212

- インチ: 1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15)

- InChIKey: POVHEJULQADVNR-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC=C(C2=CC=C(F)C=C2)C(=O)N1

2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322729-5 g |

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%; . |

893737-16-1 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB322729-5g |

(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%; . |

893737-16-1 | 95% | 5g |

€1159.00 | 2025-02-16 | |

| Oakwood | 039575 |

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione |

893737-16-1 | 039575 |

$0.00 | 2023-03-19 | ||

| Oakwood | -039575 |

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione |

893737-16-1 | 039575 |

$0.00 | 2023-09-16 |

2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

893737-16-1 (2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893737-16-1)2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-

清らかである:99%

はかる:5g

価格 ($):687.0